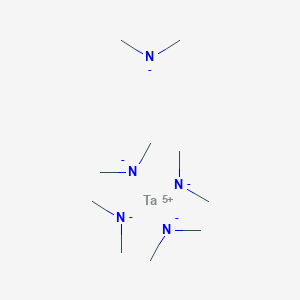
Pentakis(dimethylamino)tantalum(PDMAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakis(dimethylamino)tantalum(V): is an organometallic compound of tantalum. It is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release dimethylamine . This compound is used primarily as a precursor in the deposition of tantalum nitride and tantalum oxide thin films, which are important in the semiconductor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentakis(dimethylamino)tantalum(V) is prepared by treating tantalum pentachloride with lithium dimethylamide . The reaction is as follows:
TaCl5+5LiN(CH3)2→Ta(N(CH3)2)5+5LiCl
This reaction typically occurs in an inert atmosphere to prevent hydrolysis and oxidation of the product.
Industrial Production Methods: In industrial settings, the production of pentakis(dimethylamino)tantalum(V) involves the use of high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is often produced in batch processes, with careful monitoring of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pentakis(dimethylamino)tantalum(V) undergoes several types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes readily to release dimethylamine.
Oxidation: It can be oxidized to form tantalum oxide thin films.
Substitution: The dimethylamino groups can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen, water, nitric oxide, or hydrogen peroxide during the deposition process.
Substitution: Various ligands depending on the desired product.
Major Products Formed:
Hydrolysis: Dimethylamine.
Oxidation: Tantalum oxide (Ta₂O₅) thin films.
Substitution: Various tantalum complexes depending on the substituent ligands.
Scientific Research Applications
Pentakis(dimethylamino)tantalum(V) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of tantalum nitride and tantalum oxide thin films.
Biology and Medicine:
Industry: Widely used in the semiconductor industry for the deposition of barrier layers to prevent copper diffusion in integrated circuits
Mechanism of Action
The mechanism by which pentakis(dimethylamino)tantalum(V) exerts its effects involves the decomposition of the compound to release dimethylamine and form tantalum-containing thin films. The molecular targets and pathways involved include the interaction of the compound with oxygen or other oxidizing agents to form tantalum oxide or tantalum nitride thin films .
Comparison with Similar Compounds
- Tetrakis(dimethylamido)titanium(IV)
- Tetrakis(dimethylamido)hafnium(IV)
- Tetrakis(dimethylamido)zirconium(IV)
- Tris(diethylamido)(tert-butylimido)tantalum(V)
Comparison: Pentakis(dimethylamino)tantalum(V) is unique in its ability to form high-quality tantalum nitride and tantalum oxide thin films, which are crucial for advanced semiconductor applications. Compared to similar compounds, it offers better thermal stability and higher deposition rates, making it a preferred choice for industrial applications .
Properties
Molecular Formula |
C10H30N5Ta |
|---|---|
Molecular Weight |
401.33 g/mol |
IUPAC Name |
dimethylazanide;tantalum(5+) |
InChI |
InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 |
InChI Key |
VSLPMIMVDUOYFW-UHFFFAOYSA-N |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















